4-Methylbenzamidine hydrochloride
Description
Contextualization within Amidine Chemistry Research
Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, where R can be various substituents. 4-Methylbenzamidine hydrochloride fits within this class as a derivative of benzamidine (B55565), featuring a methyl group at the fourth position of the benzene (B151609) ring. The core amidine structure is fundamental to its chemical reactivity and biological activity. Research in amidine chemistry is extensive, exploring their synthesis, and utility as precursors for heterocyclic compounds, and their role as ligands in coordination chemistry. This compound contributes to this field as a specific and well-characterized example, often used to study the influence of aromatic substitution on the properties of the amidine group.
Significance in Biochemical and Medicinal Science
The primary significance of this compound in the life sciences lies in its function as a potent inhibitor of serine proteases. chemimpex.com Serine proteases are a large family of enzymes that play critical roles in processes ranging from digestion to blood clotting and are implicated in numerous diseases. Benzamidine and its derivatives, including the 4-methyl substituted version, act as reversible, competitive inhibitors of trypsin and trypsin-like enzymes. chemicalbook.com
This inhibitory action makes this compound an invaluable tool in biochemical research for preventing proteolysis (protein degradation) in protein purification and analysis. chemimpex.com In medicinal science, it serves as a scaffold and starting material for the development of more complex therapeutic agents. chemimpex.com Its structure is explored in the design of drugs for various conditions, including cancer and inflammatory diseases. chemimpex.combiosynth.com For instance, it has been used as a template for synthesizing modified chromenones, which exhibit anticancer properties. biosynth.com
Historical Development and Early Research Trajectories
Research into benzamidine derivatives dates back to at least the mid-20th century, with early publications appearing in the 1940s. acs.orgacs.org Initial studies focused on the synthesis and fundamental chemical properties of these compounds. The related benzimidazole (B57391) nucleus, which shares structural similarities, was first investigated for its biological activity in 1944. nih.gov The discovery that 5,6-dimethylbenzimidazole (B1208971) is a degradation product of vitamin B12 spurred further interest in the biological potential of such heterocyclic systems. nih.gov This foundational work on related structures paved the way for the exploration of substituted benzamidines like this compound as enzyme inhibitors and functional probes in biological systems.
Current Research Landscape and Emerging Trends
The contemporary research landscape for this compound continues to expand. It is widely employed as a versatile building block in organic synthesis. chemimpex.com A key trend is its use in creating novel pharmaceutical intermediates and biologically active molecules. chemimpex.combiosynth.com For example, it is used in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds being investigated for cancer therapy. nih.gov
Furthermore, research is ongoing into developing new benzamidine derivatives as potential treatments for infectious diseases. Recent studies have demonstrated the synthesis of novel benzamidine analogues with significant antimicrobial activity against pathogens responsible for conditions like periodontitis. mdpi.comnih.gov The compound is also utilized in the development of diagnostic assays, particularly for diseases related to protease activity. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₁ClN₂ | sigmaaldrich.com |
| Molecular Weight | 170.64 g/mol | biosynth.comsigmaaldrich.com |
| Appearance | White to almost white crystalline powder | chemimpex.com |
| SMILES String | Cl.Cc1ccc(cc1)C(N)=N | sigmaaldrich.com |
| InChI Key | MTDUPZAXNYELOU-UHFFFAOYSA-N | sigmaaldrich.com |
| CAS Number | 6326-27-8 | biosynth.com |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| MDL Number | MFCD00040183 | sigmaaldrich.com |
| PubChem Substance ID | 329781263 | sigmaaldrich.com |
| UNSPSC Code | 12352200 | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDUPZAXNYELOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18465-11-7 (Parent) | |
| Record name | 4-Toluamidine hydrochloride | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID80212644 | |
| Record name | 4-Toluamidine hydrochloride | |
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Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-27-8 | |
| Record name | Benzenecarboximidamide, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-27-8 | |
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| Record name | 4-Toluamidine hydrochloride | |
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| Record name | 6326-27-8 | |
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| Record name | 4-Toluamidine hydrochloride | |
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| Record name | 4-methylbenzene-1-carboximidamide hydrochloride | |
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| Record name | 4-Methylbenzamidine hydrochloride | |
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Synthetic Methodologies and Chemical Derivatization of 4 Methylbenzamidine Hydrochloride
Established Synthetic Pathways for 4-Methylbenzamidine Hydrochloride
The synthesis of this compound can be achieved through several established chemical routes. These methods leverage the reactivity of the nitrile group in 4-methylbenzonitrile to construct the amidine functionality.
Ammonolysis of Benzonitrile Derivatives
Ammonolysis is a chemical process that involves a reaction with ammonia (B1221849). wikipedia.org In the context of nitrile chemistry, this reaction provides a direct pathway to form amidines. The synthesis of this compound can be achieved through the ammonolysis of 4-methylbenzonitrile. This process is analogous to hydrolysis, where water acts as the reactant. wikipedia.org
The mechanism for this transformation begins with the protonation of the nitrile, which enhances its electrophilicity. libretexts.org This activation facilitates the nucleophilic attack of ammonia on the nitrile carbon. wikipedia.orglibretexts.org While the direct addition of amines to nitriles is a straightforward and atom-economical approach for synthesizing amidines, it can be challenging and may require harsh reaction conditions or the use of catalysts to proceed efficiently. mdpi.com The use of Lewis acids like AlCl₃, ZnCl₂, or TiCl₄ can facilitate the addition of amines to organic nitriles to form amidines. mdpi.com
The partial hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions. libretexts.orgcommonorganicchemistry.com Under acidic catalysis, the nitrile is protonated, increasing its electrophilicity and making it susceptible to attack by a nucleophile like water. libretexts.org A similar principle applies to ammonolysis.
Table 1: Key Aspects of Ammonolysis for Amidine Synthesis
| Feature | Description |
|---|---|
| Reactant | 4-Methylbenzonitrile |
| Reagent | Ammonia (NH₃) |
| Product | 4-Methylbenzamidine |
| Mechanism | Nucleophilic addition of ammonia to the nitrile carbon. |
| Catalysis | Can be promoted by acids or Lewis acids to activate the nitrile group. libretexts.orgmdpi.com |
Copper-Catalyzed Synthesis Approaches
Transition metal catalysis, particularly with copper, offers efficient and sustainable methods for synthesizing amidines. mdpi.com A notable approach involves the copper-catalyzed nucleophilic addition of amines to nitriles. mdpi.com
An effective protocol utilizes a copper(I) catalyst, such as copper(I) chloride (CuCl), in the presence of a base like cesium carbonate (Cs₂CO₃) and a ligand such as 2,2'-bipyridine. mdpi.com The reaction is typically carried out under an oxygen atmosphere in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) at elevated temperatures. mdpi.com This method has proven successful for producing various N-substituted benzamidines in high yields. mdpi.com
Copper catalysis is also employed in related carbon-nitrogen bond-forming reactions, such as the amination of aryl halides. researchgate.netrsc.org These catalyzed coupling reactions can utilize a range of aryl halides (chlorides, bromides, and iodides) and various nitrogen nucleophiles, including amines and amides. researchgate.netrsc.org
Table 2: Typical Conditions for Copper-Catalyzed Amidine Synthesis
| Component | Role/Example |
|---|---|
| Catalyst | Copper(I) salt (e.g., CuCl) mdpi.com |
| Starting Materials | Aromatic/aliphatic nitrile and an amine mdpi.com |
| Base | Cesium Carbonate (Cs₂CO₃) mdpi.com |
| Ligand | 2,2'-bipyridine mdpi.com |
| Oxidant | Oxygen (O₂) mdpi.com |
| Solvent | 2,2,2-Trifluoroethanol (TFE) mdpi.com |
| Temperature | 100 °C mdpi.com |
Pinner Reaction Applications in Amidine Synthesis
The Pinner reaction is a classic and versatile method for converting nitriles into various derivatives, including amidines. d-nb.infodrugfuture.comwikipedia.org The reaction proceeds in two main stages. First, the nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an imino ester hydrochloride, also known as a Pinner salt. d-nb.infodrugfuture.comorganic-chemistry.org
The mechanism begins with the protonation of the nitrile by the strong acid, which creates a highly electrophilic nitrilium cation. d-nb.infonih.gov This intermediate is then attacked by the alcohol nucleophile. d-nb.infonih.gov Subsequent treatment of the isolated Pinner salt with ammonia or an amine leads to the formation of the corresponding amidine. drugfuture.comnih.gov
Traditional Pinner reactions often require harsh conditions, such as the use of gaseous HCl. d-nb.infonih.gov However, several milder protocols have been developed. These include the in situ generation of HCl using trimethylsilyl (B98337) chloride (TMSCl) and an alcohol, or the use of a 4 N HCl solution in a solvent like cyclopentyl methyl ether (CPME). d-nb.infonih.govresearchgate.net Lewis acid-promoted Pinner reactions have also been explored as a milder alternative. d-nb.info
Table 3: Pinner Reaction Overview for Amidine Synthesis
| Stage | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| Stage 1 | Formation of Pinner Salt | Nitrile, Alcohol, Anhydrous HCl d-nb.infodrugfuture.com | Imino ester hydrochloride d-nb.infoorganic-chemistry.org |
| Stage 2 | Ammonolysis | Imino ester hydrochloride, Ammonia drugfuture.comnih.gov | Amidine hydrochloride |
Derivatization Strategies for this compound Analogues
This compound serves as a valuable building block for the synthesis of more complex molecules. Its amidine functionality can be readily modified through various chemical transformations.
Introduction of Aromatic and Heterocyclic Moieties
The amidine group is a key pharmacophore and a precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds. mdpi.commdpi.com 4-Methylbenzamidine can be utilized to construct important heterocycles such as imidazoles, triazoles, and pyrimidines. mdpi.com
Furthermore, N-arylation represents a direct method for introducing aromatic groups onto the amidine nitrogen. Copper-catalyzed cross-coupling reactions between amidine salts and aryl iodides have been shown to produce monoarylated amidines in good yields under ligand-free conditions. organic-chemistry.org Palladium-catalyzed N-arylation reactions have also been developed, offering a broad scope for coupling with various aryl bromides, chlorides, and triflates with excellent selectivity for monoarylation. organic-chemistry.org These methods provide robust pathways to novel analogues of 4-methylbenzamidine bearing diverse aromatic and heterocyclic substituents.
Alkylation and Acylation Modifications
The nitrogen atoms of the 4-methylbenzamidine moiety can undergo alkylation and acylation to yield a variety of derivatives. These reactions typically involve the nucleophilic character of the amidine nitrogens.
Alkylation involves the reaction of the amidine with an alkylating agent, such as an alkyl halide. The reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of the amidine attacks the electrophilic carbon of the alkylating agent.
Acylation introduces an acyl group (R-C=O) onto the amidine. This is typically achieved by reacting the amidine with an acylating agent like an acyl chloride or an anhydride (B1165640). The reaction often requires the presence of a base to deprotonate the amidine, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acylating agent.
Synthesis of 1,2,4-Triazole (B32235) Derivatives from Amidines
The synthesis of 1,2,4-triazole rings, a core structure in many pharmacologically active compounds, can be efficiently achieved using amidines as key precursors. nih.govisres.org this compound serves as a readily available source for the amidine functional group in these reactions. One prominent method involves the copper-catalyzed oxidative cyclization of amidines. isres.org This approach offers a versatile and straightforward route to multi-substituted 1,2,4-triazole derivatives.
The general reaction involves the coupling of an amidine with various partners, such as 2-aminopyridines or other nitrogen-containing nucleophiles, under oxidative conditions. organic-chemistry.org A simple and adaptable catalytic system, often comprising a copper catalyst, an oxidant like molecular oxygen (O₂), and a base, facilitates the necessary N-C and N-N bond formations. isres.orgorganic-chemistry.org The use of this compound would typically require its conversion to the free base form in situ through the addition of a suitable base like potassium carbonate (K₃PO₄). isres.org
Table 1: Representative Conditions for Copper-Catalyzed 1,2,4-Triazole Synthesis from Amidines
| Component | Role | Example |
|---|---|---|
| Amidine Source | Provides N-C-N fragment | 4-Methylbenzamidine |
| Catalyst | Facilitates oxidative coupling | Copper(I) or Copper(II) salts |
| Oxidant | Drives the cyclization | Air or O₂ |
| Base | Neutralizes HCl salt, promotes reaction | K₃PO₄ |
Synthesis of 1,3,5-Triazine (B166579) Derivatives Utilizing this compound
The symmetrically substituted 1,3,5-triazine core is another important heterocycle accessible from this compound. researchgate.net A robust method for preparing 2,4,6-trisubstituted-1,3,5-triazines involves the [2+1] cyclotrimerization of amidines, often catalyzed by a transition metal. A patented method describes the coupling and ring-closing reaction between a benzamidine (B55565) hydrochloride derivative and a benzaldehyde (B42025) derivative. google.com
In this synthesis, this compound reacts with a benzaldehyde derivative, typically in a 2:1 molar ratio, under the catalytic action of a metal salt such as nickel(II) acetate (B1210297) (Ni(OAc)₂). google.com The reaction is performed in the presence of a base like sodium carbonate (Na₂CO₃) to neutralize the hydrochloride salt and facilitate the condensation and subsequent cyclization. This process allows for the efficient, large-scale synthesis of triazine derivatives with yields reported to be as high as 80-83%. google.com
Table 2: Synthesis of a 1,3,5-Triazine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|
Mechanistic Investigations of this compound Synthesis Reactions
The synthesis of this compound itself is a critical process, and understanding its reaction mechanism is key to optimization. A common and effective route begins with the corresponding nitrile, 4-methylbenzonitrile (p-tolunitrile). google.com The synthesis can be described as a two-step process:
Formation of 4-Methylbenzamidoxime: The first step involves the reaction of 4-methylbenzonitrile with hydroxylamine (B1172632) hydrochloride. This is a nucleophilic addition reaction where the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the nitrile group. The reaction proceeds to form 4-methylbenzamidoxime. google.com
Catalytic Hydrogenation to 4-Methylbenzamidine: The intermediate amidoxime (B1450833) is then reduced to the target amidine. This is typically achieved through catalytic hydrogenation. A patented method employs an ionic liquid-supported rhodium(0) [Rh(0)] catalyst for this reduction. google.com Mechanistically, the catalyst facilitates the reductive cleavage of the N-O bond in the amidoxime and the reduction of the C=N double bond, leading to the formation of the amidine functional group. The product is then isolated as its hydrochloride salt. google.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.
Catalysis: The use of a catalyst, as seen in the hydrogenation step with a Rh(0) complex, aligns with green chemistry principles by enabling reactions with higher efficiency and selectivity, thereby reducing waste. google.comnih.gov The support of the catalyst on an ionic liquid is particularly advantageous as it can allow for easier separation and recycling of the catalyst, a key green objective. google.com
Safer Solvents and Reaction Conditions: Traditional organic solvents like dichloromethane, which may be used in the synthesis, are often hazardous. google.com Green chemistry encourages the substitution of such solvents with safer alternatives like water or ethanol, or the use of solvent-free conditions where possible. mdpi.com For reactions involving amidines, sonochemical methods using water as a solvent have been developed for the synthesis of 1,3,5-triazines, representing a significantly "greener" alternative to conventional heating methods. nih.gov
Energy Efficiency: The development of synthetic methods that operate at ambient temperature and pressure is a core goal of green chemistry. nih.gov Exploring energy-efficient technologies like microwave-assisted synthesis could potentially shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comrsc.org For instance, microwave-mediated, solvent-free synthesis has been successfully applied to other heterocyclic systems using green organocatalysts. rsc.org
Applying these approaches—such as utilizing recyclable catalysts, choosing environmentally benign solvents, and employing energy-efficient reaction technologies—can substantially improve the sustainability profile of this compound synthesis.
Enzymatic Inhibition and Biological Activity of 4 Methylbenzamidine Hydrochloride and Its Derivatives
Mechanism of Serine Protease Inhibition by 4-Methylbenzamidine Hydrochloride
This compound is a well-characterized inhibitor of serine proteases, a broad family of enzymes that play crucial roles in various physiological processes. patsnap.com Its inhibitory activity stems from its structural resemblance to the natural substrates of these enzymes, allowing it to bind to the active site and block catalytic function. wikipedia.org The primary mechanism of inhibition is competitive, a reversible process where the inhibitor and substrate vie for the same binding site on the enzyme. wikipedia.orgkhanacademy.org
Competitive Inhibition Kinetics
The inhibition of serine proteases by this compound follows the principles of competitive inhibition. scielo.brnih.gov In this model, the inhibitor binds reversibly to the enzyme's active site, forming an enzyme-inhibitor (EI) complex. wikipedia.orgyoutube.com This binding event prevents the substrate from accessing the active site. wikipedia.org A key characteristic of competitive inhibition is that the maximum reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. wikipedia.orgmdpi.com This indicates that higher substrate concentrations are required to overcome the inhibitor's effect and reach half of the maximum reaction rate. mdpi.com The inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. nih.gov For instance, the inhibition of human tissue kallikrein by benzamidine (B55565), a related compound, is a linear competitive inhibition, signifying that one inhibitor molecule binds to one enzyme molecule. nih.gov
Binding Site Interactions and Specificity Profiling
The specificity of 4-methylbenzamidine and its derivatives towards different serine proteases is dictated by the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site, particularly the S1 pocket. nih.gov The positively charged amidinium group of benzamidine derivatives typically forms a salt bridge with a conserved aspartate residue at the bottom of the S1 pocket of trypsin-like serine proteases. nih.gov The substituent on the benzamidine ring, in this case, the methyl group at the 4-position, further influences binding affinity and specificity through hydrophobic and van der Waals interactions with other residues in the binding pocket. nih.gov
Studies on various substituted benzamidines have revealed that the nature of the substituent significantly impacts inhibitory activity against different serine proteases. nih.gov For example, the inhibition of thrombin is primarily influenced by the hydrophobicity of the substituent, while for plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent are important. nih.gov Trypsin's interaction with substituted benzamidines is more complex, depending on factors like molar refractivity and molecular weight. nih.gov This differential interaction profile allows for the development of more selective inhibitors.
Evaluation of Enzyme Selectivity and Potency
The inhibitory potency and selectivity of this compound and its derivatives have been evaluated against a range of serine proteases.
Inhibition of Trypsin and Trypsin-like Enzymes
Benzamidine and its derivatives are well-established inhibitors of trypsin and trypsin-like enzymes. sigmaaldrich.comscbt.comfrontiersin.org They act as competitive inhibitors by binding to the active site, thereby preventing the hydrolysis of substrates. nih.govscbt.com The inhibitory effect can be significantly enhanced by conjugating the benzamidine moiety to other molecules, which can lead to a substantial increase in affinity for trypsin. nih.gov
Inhibition of Thrombin and Plasmin
4-Methylbenzamidine and related compounds also exhibit inhibitory activity against thrombin and plasmin, two key enzymes in the blood coagulation and fibrinolysis cascades. nih.govnih.gov The binding of substituted benzamidines to thrombin is largely governed by the hydrophobicity of the substituent. nih.gov In the case of plasmin, both the hydrophobicity and the electronic properties of the substituent on the benzamidine ring play a role in the binding interaction. nih.gov A study comparing the binding of several benzamidine derivatives to thrombin predicted a specific order of binding affinity, with p-methylbenzamidine showing moderate binding. nih.gov
Inhibition of Human Tissue Kallikrein
Benzamidine has been shown to be a competitive inhibitor of human tissue kallikrein (hK1). scielo.brnih.gov The inhibition is linear, meaning one molecule of the inhibitor binds to the active site of one enzyme molecule. nih.gov The inhibition constant (Ki) for benzamidine against hK1 has been determined to be 1098 +/- 91 µM. nih.gov The inhibition of hK1 by benzamidine derivatives helps to explain why arginine-based substrates and inhibitors are generally more effective for this enzyme than those based on lysine. scielo.brnih.gov
Compound Inhibition Data
| Compound | Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| Benzamidine | Human Tissue Kallikrein (hK1) | 1098 +/- 91 µM | Competitive |
| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 +/- 10 µM | Competitive |
Broader Biological Activities of Benzamidine Derivatives
While the primary focus often lies on the enzymatic inhibition of specific targets, the benzamidine scaffold is a versatile pharmacophore, leading to a wide array of other biological activities. Research has demonstrated the efficacy of benzamidine derivatives in various therapeutic areas, including antiviral, antifungal, antitumor, antiprotozoal, and anti-inflammatory applications.
Antiviral Efficacy and Mechanisms of Action
Benzamidine derivatives have been identified as potent antiviral agents, particularly against influenza viruses and Human Immunodeficiency Virus (HIV).
Studies have shown that certain benzamidine derivatives exhibit a high antiviral effect in vivo against influenza virus strains A2/Adachi and B/Lee. nih.govnih.gov The mechanism of these anti-influenza benzamidine derivatives is linked to the inhibition of virus-induced inflammation, which is a crucial aspect of their therapeutic action. nih.govnih.gov Unlike amantadine, which has a narrow antiviral spectrum and is only effective in the early stages of infection, some amidine derivatives have demonstrated a broader anti-influenza virus spectrum and are effective even when treatment is initiated later after viral inoculation. asm.org
In the context of HIV, a benzamide (B126) derivative known as AH0109 has shown significant anti-HIV-1 activity. nih.govnih.govutmb.edu This compound, chemically identified as 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide, is effective at a 50% effective concentration (EC₅₀) of 0.7 μM in HIV-1-susceptible CD4+ C8166 T cells. nih.govnih.gov The mechanism of action for AH0109 involves the inhibition of two key stages in the HIV-1 life cycle: reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, AH0109 has demonstrated efficacy against HIV-1 strains that are resistant to common antiretroviral drugs such as zidovudine, lamivudine, nevirapine, and raltegravir. nih.govnih.gov
| Compound/Derivative | Virus | Key Findings | Reference |
| N,N',di-n-hexyl-phenylacetoamidine hydrochloride (T-40) | Influenza A2/Adachi | Exhibited distinctive chemotherapeutic effects in vivo. | asm.org |
| N-cyclo-hexyl-N-n-butyl-benzamidine hydrochloride (T-217) | Influenza A2/Adachi | Showed distinctive chemotherapeutic effects in vivo. | asm.org |
| AH0109 (benzamide derivative) | HIV-1 | Potent anti-HIV-1 activity (EC₅₀ = 0.7 μM); inhibits reverse transcription and viral cDNA nuclear import; effective against resistant strains. | nih.govnih.govutmb.edu |
Antifungal Activity Assessment
The antifungal potential of benzamidine derivatives, particularly those incorporating 1,2,3-triazole moieties, has been explored. nih.govnih.gov While some of these synthesized benzamidines displayed weak in vitro antifungal activity against fungi like Colletotrichum lagenarium and Botrytis cinerea, they exhibited excellent in vivo efficacy against the same strains. nih.govnih.gov
For instance, at a concentration of 200 μg/mL, compound 9b showed a 79% efficacy in vivo against C. lagenarium. nih.gov Remarkably, the efficacy of compound 16d at the same concentration was 90%, surpassing that of the commercial fungicide carbendazim (B180503) (85%). nih.gov This highlights the potential of developing benzamidine-based compounds for in vivo antifungal applications. nih.gov Other research has identified a new aminobenzamide derivative, fusaribenzamide A, from the endophytic fungus Fusarium sp., which showed significant antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 11.9 μ g/disc . phcog.com Additionally, novel benzamide derivatives containing a triazole moiety have shown promise, with some compounds exhibiting excellent activity against Alternaria alternata. researchgate.net
| Compound/Derivative | Fungus | In Vivo Efficacy (at 200 μg/mL) | Reference |
| Compound 9b | Colletotrichum lagenarium | 79% | nih.gov |
| Compound 16d | Colletotrichum lagenarium | 90% | nih.gov |
| Carbendazim (commercial fungicide) | Colletotrichum lagenarium | 85% | nih.gov |
| Fusaribenzamide A | Candida albicans | MIC: 11.9 μ g/disc | phcog.com |
| Compound 6h | Alternaria alternata | EC₅₀: 1.77 µg/mL | researchgate.net |
Antitumor and Antiproliferative Effects
Benzimidazole (B57391) derivatives, which are structurally related to benzamidines, have been investigated for their antitumor properties. These compounds are considered a new class of bioreductive agents that show cytotoxic activity towards solid tumor cells, especially in the low-oxygen environment characteristic of early-stage tumors. nih.govnih.gov Their effectiveness relies on metabolic reduction to generate toxic prodrugs within the hypoxic tumor cells. nih.govnih.gov
Research on breast cancer cell lines (T47D and MCF7) has shown that certain benzimidazole derivatives can induce apoptosis (programmed cell death). nih.gov This is evidenced by increased expression of the pro-apoptotic protein Bax. nih.govnih.gov Furthermore, these compounds have been found to decrease the expression of NF-κB, a protein complex involved in inflammation and tumorigenesis, which contributes to their antiproliferative activity. nih.govnih.gov One particular N-oxide derivative, compound 3, was highly cytotoxic to T47D cells under hypoxic conditions, with an IC₅₀ of 0.31 ± 0.06 nM, and was a potent inhibitor of NF-κB expression. nih.gov
| Compound Class | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |
| Benzimidazole Derivatives | T47D, MCF7 (Breast Cancer) | Bioreductive agents, induce apoptosis, inhibit NF-κB expression. | Increased Bax protein expression; N-oxide derivatives showed high cytotoxicity, especially in hypoxic conditions. | nih.govnih.gov |
| Compound 3 (N-oxide benzimidazole) | T47D (Breast Cancer) | Cytotoxic, inhibits NF-κB expression. | IC₅₀ of 0.31 ± 0.06 nM in hypoxic conditions; strong inhibitor of NF-κB. | nih.gov |
Trypanocidal and Antiprotozoan Applications
Benzamidine-based compounds are recognized as potent agents against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.gov The trypanosome alternative oxidase (TAO), a mitochondrial enzyme essential for the parasite's energy metabolism, is a validated drug target. nih.gov
Researchers have designed and synthesized benzamidine derivatives that act as TAO inhibitors. nih.govacs.orgcsic.es These inhibitors typically consist of a "head" group, such as a 2,4-dihydroxy-6-methylbenzoic acid scaffold, and a "tail" which is a mitochondrion-targeting cation like benzamidinium. nih.govacs.org These cationic groups help the compounds accumulate in the mitochondria of the trypanosomes. acs.orgcsic.es Structure-activity relationship studies have shown that the length of the linker between the head and tail, as well as the nature of the cationic group, significantly influences the trypanocidal activity. nih.govcsic.es For example, a methylene (B1212753) linker of 12 carbons generally resulted in the lowest EC₅₀ values against T. b. brucei. csic.es Synthetic proline analogues with a benzamidine structure have also shown promise as trypanocidal agents by inhibiting amino acid transport in Trypanosoma cruzi. researchgate.net
| Compound Class | Target Organism | Target Enzyme/Pathway | Key Findings | Reference |
| Benzamidine-based inhibitors | Trypanosoma brucei | Trypanosome Alternative Oxidase (TAO) | Nanomolar inhibitors in enzymatic and cellular assays; activity depends on linker length and cationic group. | nih.govacs.orgcsic.es |
| Synthetic proline analogues (benzamidine structure) | Trypanosoma cruzi | Amino acid transport | Showed trypanocidal activity by inhibiting proline transport. | researchgate.net |
Anti-HIV Activity
The fight against Human Immunodeficiency Virus (HIV) has benefited from the exploration of diverse chemical scaffolds, including benzamide derivatives. researchgate.net The rapid emergence of drug-resistant HIV strains necessitates the continuous development of new antiviral agents. nih.govnih.gov
A notable example is the benzamide derivative AH0109, which exhibits potent activity against HIV-1. nih.govnih.govutmb.edu This compound was identified through screening a library of synthesized molecules and was found to inhibit HIV-1 replication at an early stage of the viral life cycle. nih.gov Its mechanism involves impairing both HIV-1 reverse transcription and the subsequent import of the viral cDNA into the host cell nucleus. nih.govnih.gov A key advantage of AH0109 is its ability to inhibit the replication of HIV-1 strains that are resistant to widely used drugs like AZT, lamivudine, nevirapine, and raltegravir, making it a promising candidate for further development as an anti-HIV-1 agent. nih.govnih.govresearchgate.net Other efforts have focused on synthesizing benzimidazol-2-ylamino)pyrimidin-4(3H)-ones as potential non-nucleoside HIV inhibitors. capes.gov.br
| Compound | Activity | Mechanism of Action | EC₅₀ | Significance | Reference |
| AH0109 | Anti-HIV-1 | Inhibits reverse transcription and viral cDNA nuclear import. | 0.7 μM | Effective against drug-resistant HIV-1 strains. | nih.govnih.govutmb.eduresearchgate.net |
Anti-inflammatory and Analgesic Research
Benzamidine and its related structures, such as benzimidazole and benzamide derivatives, have been extensively studied for their anti-inflammatory and analgesic properties. nih.govbiomedpharmajournal.org The anti-influenza activity of some benzamidine derivatives is, in part, attributed to their ability to inhibit virus-induced inflammation. nih.govnih.gov
Research into benzimidazole derivatives has identified them as promising gastrointestinal-safe anti-inflammatory and analgesic agents. nih.gov These compounds have shown encouraging anti-inflammatory activity in carrageenan-induced paw edema tests in rats and analgesic effects in acetic acid-induced writhing tests in mice. nih.govresearchgate.net The mechanism for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were synthesized and showed potent in vitro COX-2 inhibitory activity, comparable to the reference drug celecoxib. nih.gov In in vivo assays, some of these compounds exhibited better edema inhibition than diclofenac (B195802) sodium and showed a potential analgesic effect that was significantly more potent than indomethacin (B1671933) and diclofenac sodium, all while having an improved ulcerogenic profile. nih.gov
| Compound Class/Derivative | Activity | In Vivo Model | Key Findings | Reference |
| Benzamidine derivatives | Anti-inflammatory | Virus-induced pulmonary inflammation | Inhibiting properties on virus-induced inflammation contribute to antiviral effect. | nih.govnih.gov |
| Benzimidazole derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema (rat), Acetic acid-induced writhing (mouse) | Significant reduction in edema and writhing; possess antioxidant activity, potentially reducing GI toxicity. | nih.gov |
| 1,4-dihydroquinazolin-3(2H)-yl benzamides | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema (rat) | Potent COX-2 inhibition; better edema inhibition than diclofenac; potent analgesic effect with improved gastric profile. | nih.gov |
| Benzothiazole-benzamides | Analgesic | Thermal stimulus (mouse) | All tested compounds showed promising analgesic activity, with some being highly potent. | biomedpharmajournal.org |
Modulation of Smooth Muscle Contractility (Mebeverine Precursors)
One synthetic pathway to Mebeverine involves the use of 4-methoxy phenyl acetone (B3395972) and aqueous ethylamine, which are reacted in the presence of sodium borohydride. amazonaws.com Another improved process starts with the esterification of veratric acid with 4-bromobutanol, followed by reductive amination and subsequent reaction to yield Mebeverine hydrochloride. amazonaws.comamazonaws.com The efficiency of these synthetic routes is crucial for the commercial production of this widely used antispasmodic drug. amazonaws.comamazonaws.com
While the direct action of 4-methylbenzamidine itself on smooth muscle contractility is not extensively documented, its role as a key building block for Mebeverine underscores its importance in the development of therapies targeting gastrointestinal smooth muscle dysfunction. The pharmacological activity of Mebeverine is attributed to its ability to act as an anticholinergic agent, although its precise mechanism of action is not fully elucidated. It is believed to have a direct effect on gastrointestinal smooth muscle, potentially through interactions with calcium channels and muscarinic receptors. wikipedia.org
Inhibition of Porphyromonas gingivalis Virulence
Benzamidine derivatives, including those structurally related to 4-methylbenzamidine, have demonstrated significant potential in inhibiting the virulence of Porphyromonas gingivalis, a key pathogen in periodontal disease. nih.govtandfonline.com The primary targets of these compounds are the arginine-specific cysteine proteinases, known as gingipains (RgpA and RgpB), which are crucial virulence factors for the bacterium. nih.govtandfonline.comnih.gov
The inhibition of gingipains by benzamidine derivatives can be enhanced by the presence of zinc. nih.gov It has been proposed that a tetrahedral zinc atom can coordinate with the active site cysteine and histidine residues of the gingipain enzyme, as well as with the benzamidine inhibitor, leading to a two- to three-fold increase in inhibitory potency. nih.gov
Beyond their direct enzymatic inhibition, benzamidine-type compounds have been shown to hinder the in vitro growth of P. gingivalis. nih.gov Interestingly, the growth-inhibitory effect does not always correlate directly with the potency of gingipain inhibition. For instance, pentamidine, a weaker gingipain inhibitor compared to other benzamidine derivatives, has been shown to be more effective at blocking bacterial growth. nih.gov This suggests that other cellular targets may be involved.
Affinity chromatography studies using a benzamidine-Sepharose column have identified the heat-shock protein GroEL as another ligand for benzamidine in P. gingivalis. nih.gov The interaction with GroEL, a molecular chaperone, may contribute to the bacteriostatic effects of these compounds and their ability to reduce the mortality rate in infection models, independent of gingipain inhibition. nih.gov The table below summarizes the effects of some benzamidine derivatives on P. gingivalis virulence factors.
| Compound | Target(s) | Observed Effect(s) |
| Benzamidine Derivatives | Arginine-specific cysteine proteinases (gingipains) | Inhibition of enzymatic activity, reduction of bacterial virulence. nih.govtandfonline.com |
| Bis-benzamidine with urea (B33335) linker | Gingipains (HRgpA and RgpB) | Effective inhibition, with potency increased by zinc. nih.gov |
| Pentamidine | Gingipains, GroEL | Weaker gingipain inhibitor but effective at blocking bacterial growth. nih.gov |
Structure-Activity Relationship (SAR) Studies of 4-Methylbenzamidine Derivatives
The biological activity of 4-methylbenzamidine derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the molecular structure influence the compound's interaction with its biological target and, consequently, its therapeutic or adverse effects.
Impact of Substituent Modifications on Biological Activity
The nature and position of substituents on the benzamidine scaffold can profoundly impact its biological activity. nih.govnih.gov For instance, in a series of benzamide derivatives designed as SARS-CoV protease inhibitors, the presence and position of a methyl group were found to be critical. nih.gov While a methyl group at one position was favorable for activity, its placement at another position on the aromatic ring of an isoindoline (B1297411) derivative reduced inhibitory action. nih.gov
Furthermore, the substitution of the methyl group with other functionalities, such as hydrogen or a phenyl group, can lead to a loss of activity. nih.gov The electronic properties of substituents also play a crucial role. Halogenated derivatives, for example, exert both inductive (-I) and mesomeric (+M) effects that can modulate binding properties. nih.gov The specific halogen (fluoro-, chloro-, bromo-, or iodo-) can lead to varying degrees of inhibitory capacity, which does not always correlate directly with the substituent's atomic radius. nih.gov
In the context of benzimidazole derivatives, which share structural similarities with benzamidines, substitutions at various positions of the benzimidazole nucleus have been shown to significantly influence their anti-inflammatory and antimicrobial activities. nih.govresearchgate.net For example, the introduction of different substituents can affect the compound's lipophilicity, which in turn can influence its ability to cross cell membranes and reach its target. The table below illustrates the impact of substituent modifications on the activity of some benzamide and related derivatives.
| Compound Series | Substituent Modification | Impact on Biological Activity |
| Benzamide-type SARS-CoV Protease Inhibitors | Replacement of methyl group with hydrogen or phenyl | Loss of activity. nih.gov |
| Isoindoline-type SARS-CoV Protease Inhibitors | 4-methyl substitution on the aromatic ring | Reduced inhibitory activity. nih.gov |
| Benzamide-type SARS-CoV Protease Inhibitors | Halogenation of the aromatic ring | Varied effects on inhibition, not directly correlated with atomic radius. nih.gov |
| Benzimidazole Derivatives | Substitutions at N1, C2, C5, and C6 positions | Significant influence on anti-inflammatory activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govleidenuniv.nlijpsr.comarchivepp.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. nih.govnih.gov
For substituted benzamides and related structures like benzimidazoles, QSAR models have been developed to predict their antimicrobial and antiallergic activities. nih.govnih.govleidenuniv.nl These models often employ topological descriptors, such as molecular connectivity indices and Kier's shape index, to quantify aspects of the molecular structure. nih.gov The predictive ability of these models is assessed through statistical measures like the cross-validated r-squared value (r(cv)²). nih.gov
In a study on the antiallergic activities of substituted benzamides, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, revealed that steric effects were more critical than electrostatic effects for the observed activity. leidenuniv.nl QSAR models can be a valuable tool in the drug discovery process, enabling the rational design of more potent and selective compounds while potentially reducing the need for extensive synthesis and testing of numerous derivatives. archivepp.com
The following table provides an overview of some QSAR studies on benzamidine and related derivatives.
| Compound Series | Biological Activity Studied | Key Findings from QSAR Modeling |
| Substituted Benzamides | Antibacterial and antifungal | Antimicrobial activity could be modeled using topological and shape indices. nih.gov |
| Substituted Benzimidazoles | Antimicrobial | Importance of descriptors like WAP, MlogP, and UI in describing antimicrobial activities. nih.gov |
| Substituted Benzamides | Antiallergic | Steric effects were found to be more important than electrostatic effects for activity. leidenuniv.nl |
| Benzamidine Derivatives | Antimalarial | Development of a predictive QSAR model for inhibitory activity. archivepp.com |
Advanced Characterization and Structural Elucidation of 4 Methylbenzamidine Hydrochloride Complexes
X-ray Crystallography of 4-Methylbenzamidine Hydrochloride and its Enzyme Complexesnih.govmsu.edunih.govweizmann.ac.ilmdpi.com
X-ray crystallography is a premier technique for providing high-resolution, three-dimensional atomic coordinates of molecules and their macromolecular complexes. nih.gov For this compound, crystallographic studies are pivotal in visualizing its binding mode within the active sites of enzymes, typically proteases like trypsin, which it is known to inhibit. The process involves co-crystallizing the target enzyme with the ligand and then diffracting X-rays through the resulting crystal to determine the electron density map and, subsequently, the atomic structure.
Once the crystal structure of an enzyme-ligand complex is solved, a detailed analysis of the interactions holding the ligand in the binding pocket can be performed. 4-Methylbenzamidine binds to serine proteases by mimicking the natural substrate, with its positively charged amidinium group forming key electrostatic interactions.
Salt Bridges and Hydrogen Bonds: The primary interaction involves the amidinium group (=NH2+) of the benzamidine (B55565) moiety. This group typically forms a salt bridge and a network of hydrogen bonds with a conserved aspartate residue (e.g., Asp189 in trypsin) located at the bottom of the S1 specificity pocket. Additional hydrogen bonds can be formed with the backbone carbonyl oxygens of surrounding residues.
Hydrophobic and van der Waals Interactions: The tolyl group (the methyl-substituted benzene (B151609) ring) engages in favorable hydrophobic and van der Waals interactions with the predominantly nonpolar residues that line the enzyme's specificity pocket. The methyl group itself can contribute to these interactions, potentially fitting into a small hydrophobic sub-pocket.
Cation-π Interactions: A potential interaction can occur between the positively charged amidinium group and the aromatic face of a nearby phenylalanine or tyrosine residue, further stabilizing the complex.
These interactions are crucial for the affinity and specificity of the inhibitor.
Table 1: Representative Ligand-Protein Interactions for a Benzamidine-Class Inhibitor in a Serine Protease Active Site
| Interaction Type | Ligand Group Involved | Typical Interacting Protein Residue(s) |
| Salt Bridge/H-Bond | Amidinium Group (-C(NH2)2+) | Aspartic Acid (e.g., Asp189) |
| Hydrogen Bond | Amidinium Group (-C(NH2)2+) | Backbone Carbonyls (e.g., Gly219) |
| Hydrophobic Interactions | Benzene Ring, Methyl Group | Leucine, Valine, Phenylalanine |
The structural data obtained from X-ray crystallography is invaluable for rational drug design. nih.gov By providing a detailed picture of how this compound binds to a target, medicinal chemists can make targeted modifications to improve its properties. For instance:
Improving Affinity: The methyl group can be replaced with larger or different functional groups to create additional, more favorable interactions with the protein, thereby increasing binding affinity.
Enhancing Selectivity: If the binding pockets of related enzymes differ slightly, the 4-methylbenzamidine scaffold can be modified to exploit these differences, leading to an inhibitor that is selective for one enzyme over another.
Fragment-Based Design: 4-Methylbenzamidine often serves as a "fragment" or starting point. The crystallographic structure of its complex provides a validated anchor point, and chemists can "grow" the molecule by adding new functionalities that interact with adjacent regions of the protein surface to create a more potent and drug-like molecule.
Spectroscopic Investigations of this compound Interactions
Spectroscopic methods provide complementary information to crystallography, often revealing details about the molecule's structure and its interactions in solution, which is closer to a physiological environment.
NMR spectroscopy is a powerful technique for determining the structure of organic compounds and for studying dynamic processes like ligand-protein binding. msu.edu
Structural Confirmation: Standard one-dimensional ¹H and ¹³C NMR spectra are used to confirm the chemical structure of this compound by analyzing chemical shifts, signal integrations, and coupling patterns. The aromatic protons will appear in the downfield region (typically 7-8 ppm), while the methyl protons will be a singlet in the upfield region (~2.4 ppm).
Protein-Ligand Interaction Studies: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to study binding. By monitoring the chemical shifts of the protein's backbone amides upon addition of 4-Methylbenzamidine, researchers can identify which residues are affected by the binding event, thereby mapping the interaction site.
Conformational Information in Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space distance information between protons of the ligand and protons of the protein, helping to define the bound conformation and orientation of the ligand in solution. ipb.pt This is particularly useful for understanding the geometry of CH-π interactions involving the methyl group. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylbenzamidine in a Protic Solvent
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (ortho to -C(N)N) | ~7.8 | ~130 |
| Aromatic Protons (meta to -C(N)N) | ~7.4 | ~129 |
| Methyl Protons (-CH3) | ~2.4 | ~21 |
| Amidinium Carbon (-C(N)N) | N/A | ~167 |
| Aromatic C (ipso-amidinium) | N/A | ~128 |
| Aromatic C (ipso-methyl) | N/A | ~144 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. acgpubs.org
Molecular Weight Confirmation: Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the identity of this compound. The compound is ionized, typically by protonation, and the mass of the resulting cation is measured. The primary ion observed would be the 4-methylbenzamidinium cation [C8H11N2]+.
Purity Analysis: When coupled with a separation technique like liquid chromatography (LC-MS), it can be used to assess the purity of a sample and identify any synthesis-related impurities or degradation products. nih.gov
Fragment Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The resulting fragmentation pattern provides further structural confirmation, acting as a chemical fingerprint for the compound.
Table 3: Mass Spectrometry Data for 4-Methylbenzamidine
| Parameter | Value |
| Chemical Formula (cation) | [C8H11N2]+ |
| Molecular Weight (HCl salt) | 170.64 g/mol |
| Monoisotopic Mass (cation) | 135.0917 Da |
| Observed m/z (ESI+) | 135.09 |
Advanced Optical Spectroscopy Techniques
The structural elucidation and characterization of complexes involving this compound can be significantly enhanced through the application of advanced optical spectroscopy techniques. These methods provide insights into molecular interactions, conformational changes, and the electronic environment of the compound upon complexation.
Fluorescence Spectroscopy is a highly sensitive technique that can be employed to study the binding of this compound to target macromolecules, such as proteins or nucleic acids. While 4-methylbenzamidine itself may have limited intrinsic fluorescence, its interaction with a biological target can alter the fluorescence of nearby fluorophores, such as tryptophan residues in a protein. Alternatively, fluorescent labels can be chemically attached to the benzamidine derivative to act as probes. nih.gov Studies on similar fluorogenic benzamidine derivatives have shown that binding events, for instance to the minor groove of DNA, can lead to a significant enhancement in fluorescence. nih.gov This change occurs because the binding process can restrict molecular motion and shield the probe from quenching effects, providing a direct measure of binding affinity and dynamics. nih.gov
Circular Dichroism (CD) Spectroscopy is invaluable for investigating conformational changes in chiral macromolecules, like proteins, upon binding to a ligand such as this compound. anu.edu.auresearchgate.net While 4-methylbenzamidine is not chiral, its binding to a protein can induce a chiral perturbation, resulting in an induced CD (ICD) signal in the absorption region of the ligand. anu.edu.auspringernature.com The intensity and shape of this ICD spectrum are dependent on the geometry and strength of the interaction. anu.edu.aunih.gov Furthermore, changes in the protein's own CD spectrum in the far-UV region (180–250 nm) can reveal alterations in its secondary structure (e.g., alpha-helix, beta-sheet content) as a consequence of binding the ligand. researchgate.netnih.gov
Raman Spectroscopy , including Surface-Enhanced Raman Spectroscopy (SERS), offers detailed vibrational information, creating a specific molecular fingerprint of the compound and its complexes. Raman spectroscopy can identify changes in bond vibrations within the 4-methylbenzamidine molecule when it interacts with a target. This can elucidate which parts of the molecule, such as the amidine group or the aromatic ring, are directly involved in the binding interaction. SERS, which involves adsorbing the sample onto a nanostructured metal surface, can dramatically amplify the Raman signal, enabling the detection and analysis of very low concentrations of the complex. nih.gov This technique has proven effective for the rapid quantification of structurally related aromatic amines. nih.gov
Chromatographic and Electrophoretic Analytical Techniques for this compound Research
Chromatographic and electrophoretic techniques are fundamental for the separation, quantification, and purity assessment of this compound in various matrices, from synthesis reaction mixtures to biological samples. tandfonline.comoup.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.
Research Findings: The analysis of aromatic amidines is effectively achieved using RP-HPLC with C18 columns. tandfonline.com Due to the basic nature of the amidine group, which is protonated at acidic to neutral pH, peak tailing can be an issue on standard silica-based columns. To counteract this, mobile phase modifiers are typically used. An acidic buffer (e.g., phosphate (B84403) buffer at pH 3) ensures the analyte is in a consistent, charged state, while additives like triethylamine (B128534) can be used to mask residual active silanol (B1196071) sites on the stationary phase, improving peak shape. tandfonline.com For aromatic amines and related compounds, gradient elution using a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is often employed for efficient separation from impurities. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring of 4-methylbenzamidine provides strong chromophores. tandfonline.com
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., Supelcosil LC-18) | Separation based on hydrophobicity. |
| Mobile Phase | Phosphate Buffer (pH 3) / Methanol / Acetonitrile | Controls ionization and elutes the compound. |
| Additives | Triethylamine | Reduces peak tailing by masking silanol groups. |
| Flow Rate | 1.0 mL/min | Standard analytical flow for 4.6 mm i.d. columns. |
| Detection | UV at ~260 nm | The aromatic ring allows for sensitive detection. |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. |
This table represents typical starting conditions for the HPLC analysis of aromatic amidines based on established methods. tandfonline.com
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The high polarity, low volatility, and thermal instability of the hydrochloride salt prevent it from being readily vaporized and passed through a GC column without decomposition. researchgate.netnih.gov Therefore, derivatization is an essential prerequisite for GC analysis.
Research Findings: Derivatization chemically modifies the analyte to increase its volatility and thermal stability. gcms.czphenomenex.comyoutube.com For a compound like 4-methylbenzamidine, the active hydrogens on the amidine group (-NH2) are the primary targets for derivatization.
Common derivatization strategies include:
Silylation: This is a widely used method where active hydrogens are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for derivatizing amines and amides, making them suitable for GC analysis. phenomenex.com
Acylation: This involves reacting the amine groups with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). The resulting acylated derivatives are more volatile and are particularly useful for detection with an electron capture detector (ECD) if high sensitivity is required. nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need to avoid byproducts or enhance detector response. gcms.cz After derivatization, the resulting volatile compound can be separated on a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov
| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative Property |
| Silylation | BSTFA | Amine (-NH2) | Increased volatility, reduced polarity |
| Acylation | TFAA | Amine (-NH2) | Increased volatility, enhanced ECD response |
This table illustrates common derivatization approaches to make polar compounds like 4-methylbenzamidine amenable to GC analysis. nih.govphenomenex.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is an exceptionally well-suited technique for the analysis of this compound. As a charged species in solution, it can be separated with high efficiency and resolution based on its electrophoretic mobility. nih.govlibretexts.org
Research Findings: The most straightforward mode of CE for this compound is Capillary Zone Electrophoresis (CZE). In CZE, a buffer-filled fused-silica capillary is subjected to a high voltage. nih.gov At pH values above 3, the inner wall of the capillary becomes negatively charged, creating a bulk flow of the buffer towards the cathode, known as the electroosmotic flow (EOF). libretexts.org As this compound exists as a cation in acidic or neutral buffers, it will migrate toward the cathode with an electrophoretic velocity dependent on its charge-to-size ratio. Its net velocity is the sum of its electrophoretic mobility and the EOF, allowing for rapid analysis. usp.org
CZE offers several advantages over HPLC for certain applications, including higher separation efficiency, faster analysis times, and minimal consumption of reagents. nih.gov The method can be optimized by adjusting the buffer pH, concentration, applied voltage, and capillary temperature. usp.org For instance, developing a CZE method for hydrochloride salts often involves using a simple buffer like phosphate or borate (B1201080) at a specific pH to achieve optimal separation from impurities. nih.gov
| Parameter | Typical Condition | Purpose |
| Technique | Capillary Zone Electrophoresis (CZE) | Separation of ions based on electrophoretic mobility. |
| Capillary | Fused-Silica (50-75 µm i.d.) | Provides a surface for generating electroosmotic flow. |
| Background Electrolyte (BGE) | Phosphate or Borate Buffer (pH 4-9) | Maintains constant pH and conductivity. |
| Voltage | 15-30 kV | Driving force for electrophoretic separation and EOF. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Detection | UV at ~214 nm or ~260 nm | Direct detection of the aromatic ring. |
This table outlines typical parameters for the analysis of a small molecule hydrochloride salt like this compound using CZE. nih.govusp.org
Computational Chemistry and Molecular Modeling of 4 Methylbenzamidine Hydrochloride
Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding mode and affinity of small molecules like 4-methylbenzamidine to their enzymatic targets. As a known inhibitor of trypsin and other serine proteases, the interaction of the benzamidine (B55565) scaffold with the enzyme's active site has been a subject of numerous computational studies. wikipedia.orgnih.gov
Molecular docking studies consistently show that the benzamidine moiety of inhibitors binds in the S1 specificity pocket of trypsin. This pocket is characterized by the presence of an aspartic acid residue (Asp189) at its base, which forms a strong salt bridge with the positively charged amidinium group of the ligand. This electrostatic interaction is a primary determinant of the binding affinity. nih.gov
MD simulations have provided a more dynamic picture of this interaction. Studies on the trypsin-benzamidine complex have revealed the complete binding process, identifying metastable intermediate states as the ligand moves from the solvent into the binding pocket. nih.gov These simulations show that the ligand doesn't always directly enter the binding site but may first interact with residues on the protein surface before finding its optimal binding pose. For instance, one study identified two metastable states where benzamidine interacts with tyrosine residues (Y39 and Y151) through π-π stacking interactions before reaching the final bound state. nih.gov The transition to the final bound state often involves the ligand "rolling" over the surface of the protein. nih.gov
The stability of the trypsin-benzamidine complex has been further investigated using MD simulations, with analyses of root-mean-square deviation (RMSD) indicating the stability of the complex over the simulation time. researchgate.net The binding free energies for a series of benzamidine-like inhibitors have also been calculated, providing a quantitative measure of their affinity for trypsin. nih.gov While specific data for 4-methylbenzamidine hydrochloride is limited, studies on closely related compounds provide valuable insights. For example, the calculated relative binding free energy for p-methylbenzamidine compared to benzamidine highlights the impact of the methyl group on binding affinity.
| Ligand | Experimental ΔG (kcal/mol) | Calculated ΔG (kcal/mol) | Key Interacting Residues |
| Benzamidine | -6.2 | -5.2 ± 0.4 | Asp189, Gly219, Ser195 |
| p-Methylbenzamidine | - | - | Asp189, Gly219, Ser195 |
This table presents a summary of binding free energy calculations for benzamidine and highlights the key residues involved in the interaction with trypsin, which are also expected to be crucial for 4-methylbenzamidine.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules, which in turn govern their reactivity and intermolecular interactions. nih.gov For this compound, such calculations can provide a detailed understanding of its electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
While specific DFT studies on this compound are not abundant in the literature, the methodology has been applied to a wide range of related compounds, such as benzimidazole (B57391) derivatives. nih.govnih.gov These studies typically involve optimizing the molecular geometry and then calculating various electronic descriptors.
The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 4-methylbenzamidine, the MEP would show a high positive potential around the amidinium group, consistent with its role in forming a salt bridge with the negatively charged Asp189 in the trypsin binding pocket.
Furthermore, quantum chemical calculations can be used to determine atomic charges, which are crucial for parameterizing force fields used in molecular dynamics simulations. plos.org An accurate representation of the charge distribution is essential for correctly modeling electrostatic interactions, which are dominant in the binding of benzamidine derivatives to serine proteases.
| Quantum Chemical Property | Significance for 4-Methylbenzamidine |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and identifies regions for electrostatic interactions. |
| Atomic Charges | Crucial for accurate force field parameterization in MD simulations. |
| Dipole Moment | Provides information on the overall polarity of the molecule. |
This table outlines the key quantum chemical properties and their relevance in understanding the molecular characteristics of 4-methylbenzamidine.
De Novo Design of Novel 4-Methylbenzamidine Derivatives
De novo design is a computational strategy used to generate novel molecular structures with desired biological activities. youtube.comnih.govmdpi.com This approach is particularly valuable for designing new enzyme inhibitors. Starting with a known inhibitor scaffold like 4-methylbenzamidine, de novo design algorithms can explore a vast chemical space to identify new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.
The process typically begins with the three-dimensional structure of the target enzyme, in this case, a serine protease like trypsin. The binding site is analyzed to identify key interaction points. The 4-methylbenzamidine core can be used as a starting point or a fragment to be incorporated into new structures. Computational tools can then be used to "grow" new molecules within the binding site, adding functional groups that complement the shape and chemical environment of the active site.
These algorithms often employ techniques like genetic algorithms or fragment-based approaches. mdpi.com They can generate a large library of virtual compounds that are then scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility. The top-scoring compounds can then be synthesized and tested experimentally. For instance, new derivatives of 4-methylbenzamidine could be designed to form additional hydrogen bonds or hydrophobic interactions with residues in the S1 pocket or adjacent subsites of trypsin, potentially leading to increased affinity and selectivity.
Prediction of Biological Activity through In Silico Methods
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of new chemical entities based on their molecular structure. nih.govacs.org For a series of related compounds like benzamidine derivatives, QSAR models can be developed to correlate their structural features with their inhibitory activity against a specific target, such as trypsin.
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), can provide valuable insights for designing more potent inhibitors. nih.gov In a CoMFA study, a set of molecules with known biological activities is aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to relate these fields to the observed activities. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model for benzamidine-based trypsin inhibitors might show that adding bulky groups in a certain region could enhance activity due to favorable steric interactions. nih.gov
Virtual screening is another in silico method that can be used to predict the biological activity of a large number of compounds. nih.gov In this approach, a library of virtual compounds is docked into the active site of the target enzyme, and the predicted binding affinities are used to rank the compounds. This allows for the rapid identification of potential hits from large chemical databases that can then be prioritized for experimental testing. These methods provide a rational basis for the design and discovery of novel and more effective inhibitors based on the 4-methylbenzamidine scaffold.
Applications of 4 Methylbenzamidine Hydrochloride As a Chemical Probe in Biological Systems
Design and Development of 4-Methylbenzamidine-Based Chemical Probes
The design of a chemical probe is a meticulous process that aims to create a molecule capable of potently and selectively interacting with a specific biological target, such as a protein. This allows for the study of the target's function in its native environment. The development of such probes often begins with a "scaffold" molecule, like 4-methylbenzamidine, which is known to bind to a particular class of proteins. The amidine group, for instance, is a well-known mimic of a protonated arginine side chain, often targeting enzymes like serine proteases.
The "reverse design" approach is a common strategy where small molecules that have already been optimized for binding to a target in medicinal chemistry programs are modified to create high-quality probes. sigmaaldrich.com This process involves adding specific functional groups to the core scaffold:
A reactive group: This group, often a photo-activatable moiety like a diazirine, allows the probe to form a permanent (covalent) bond with its target protein upon activation (e.g., by UV light). nih.gov
A reporter tag: This tag, such as biotin (B1667282) or a fluorescent dye, enables the detection, visualization, and isolation of the probe-bound protein. nih.gov
A practical example illustrating this design principle can be seen in the development of protein kinase inhibitors. Researchers have used a structurally similar scaffold, 4-methylbenzamide (B193301), as a flexible linker to create new compounds. nih.gov In these efforts, the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone was preserved while various purine (B94841) derivatives were attached to the methyl group, leading to the synthesis of potential protein kinase inhibitors. nih.gov This same strategy could be applied to the 4-methylbenzamidine scaffold to generate a library of chemical probes for exploring different target classes.
Utility in Target Identification and Validation in Proteomics Research
A primary application of chemical probes is in target identification, a crucial step in drug discovery and understanding disease. Chemical proteomics is a powerful technique that uses specialized probes to isolate and identify protein targets from complex biological samples like cell lysates. nih.gov
The general workflow for target identification using a hypothetical 4-methylbenzamidine-based probe would be as follows:
Probe Incubation: The probe, featuring a reporter tag (e.g., biotin) and a photoreactive group, is incubated with a cell lysate or live cells. The 4-methylbenzamidine portion of the probe would bind to its specific protein target(s).
Covalent Crosslinking: The sample is exposed to UV light, activating the photoreactive group on the probe. This creates a highly reactive carbene that forms a stable, covalent bond with the nearest amino acid residues of the target protein. nih.gov
Target Enrichment: The lysate is then passed over an affinity matrix, such as streptavidin beads, which specifically binds to the biotin tag on the probe. This step isolates the probe-protein complex, effectively "fishing" the target protein out of the thousands of other proteins in the lysate. nih.gov
Protein Identification: The captured proteins are eluted from the beads, separated (often by gel electrophoresis), and then digested into smaller peptide fragments. nih.gov These peptides are analyzed using mass spectrometry, which measures their mass-to-charge ratio with high precision. nih.gov The resulting peptide mass "fingerprint" is then compared against protein databases to definitively identify the target protein. korea.ac.kr
Modern quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free methods like Data-Independent Acquisition (DIA), can be integrated into this workflow. nih.govcreative-proteomics.com These methods allow for the precise comparison between a probe-treated sample and a control, helping to distinguish true targets from non-specific background binders and enhancing the confidence of target identification. nih.govcreative-proteomics.com
Mechanistic Studies in Cellular Pathways Using 4-Methylbenzamidine Hydrochloride Probes
Once a protein target has been identified and validated, chemical probes derived from 4-methylbenzamidine can be used to dissect the target's role within cellular signaling pathways. sciencedaily.com Chemical probes offer a key advantage over genetic methods (like knockouts) as they provide conditional and reversible control over protein function, allowing for the study of dynamic cellular processes. nih.gov
For example, if the identified target of a 4-methylbenzamidine probe is a specific kinase within the Bone Morphogenetic Protein (BMP) signaling pathway, the probe can be used to:
Inhibit Target Activity: By occupying the active site, the probe can block the kinase's function. Researchers can then observe the downstream consequences, such as changes in the phosphorylation of other proteins or alterations in gene expression, to map the kinase's position in the pathway. nih.gov
Study Protein-Protein Interactions: Probes can be used to investigate how the target protein interacts with other proteins to form signaling complexes. sciencedaily.com By pulling down the target protein, researchers can also co-isolate its binding partners for identification by mass spectrometry.
Visualize Target Localization: By attaching a fluorescent dye to the 4-methylbenzamidine scaffold instead of a biotin tag, researchers can use microscopy to visualize where the target protein is located within the cell and whether its location changes in response to cellular signals.
These mechanistic studies are vital for understanding how dysregulation of a specific pathway can lead to diseases, such as cancer or metabolic disorders, and for identifying new points for therapeutic intervention. nih.gov
Applications in Diagnostic Assay Development
The specific binding properties of compounds like this compound and its derivatives make them suitable for use in the development of diagnostic assays. It has been categorized as a diagnostic reagent, indicating its utility in this area. nih.gov
Potential applications include:
Enzyme Activity Assays: If 4-methylbenzamidine is a known inhibitor of a particular enzyme that serves as a disease biomarker, it can be used as a standard control in assays designed to measure this enzyme's activity in patient samples.
Homogeneous Immunoassays: Advanced immunoassays based on technologies like bioluminescent enzyme complementation can be developed to detect specific proteins or phosphorylation events in a simple "add-and-read" format. nih.gov A 4-methylbenzamidine-based molecule could be used as a modulator in such an assay to validate the pathway or screen for other inhibitors. nih.gov
Biosensors: The core structure could be immobilized on a sensor surface to create a biosensor for detecting the presence or concentration of its protein target in a biological fluid.
These applications demonstrate the transition of a chemical tool from basic research in the lab to potential use in clinical diagnostics.
Future Directions and Therapeutic Potential of 4 Methylbenzamidine Hydrochloride Research
Development of Highly Selective Protease Inhibitors
The development of protease inhibitors for therapeutic use hinges on achieving high selectivity for the target protease to minimize off-target effects. nih.gov The benzamidine (B55565) moiety of 4-Methylbenzamidine hydrochloride serves as a crucial pharmacophore, a molecular feature that ensures the molecule's interaction with its biological target. Its structure allows for specific interactions with the active sites of enzymes, particularly serine proteases. nih.gov
Future research is focused on leveraging the this compound backbone to design derivatives with enhanced selectivity. By systematically modifying the structure, researchers aim to create inhibitors that can distinguish between closely related proteases. This can be achieved by introducing different functional groups to the benzene (B151609) ring or the amidine group, thereby altering the molecule's shape, size, and electronic properties to better fit the unique contours of a specific protease's active site. The goal is to develop potent and highly selective inhibitors for various diseases where proteases play a key role, including cancer and inflammatory conditions. nih.gov The principles of rational drug design, aided by computational modeling and structural biology, are instrumental in guiding these modifications. nih.gov
Exploration of Novel Therapeutic Targets
While its role as a protease inhibitor is a primary focus, the this compound scaffold is also a promising candidate for developing inhibitors against other novel therapeutic targets. The structural framework of benzamide (B126) and its derivatives has been successfully used to create inhibitors for a variety of enzymes and signaling pathways involved in disease.
For instance, research into related benzamide structures has yielded potent inhibitors of the Hedgehog signaling pathway, a crucial pathway in developmental biology and a target in some cancers. researchgate.net Similarly, novel benzamide derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov One such derivative demonstrated significant selectivity in inhibiting cancer cells over normal cells and exhibited a potent PARP-1 inhibitory effect. nih.gov
These examples highlight the adaptability of the benzamide scaffold. The future of this compound research will likely involve screening its derivatives against a wider array of biological targets, including protein kinases, which are central to cell signaling and are often dysregulated in cancer. The ability to use 4-methylbenzamide (B193301) as a flexible linker to create new chemical entities capable of inhibiting protein kinases has already been demonstrated. nih.gov This opens up new avenues for the discovery of therapies for a broad spectrum of diseases.
Integration into Combination Therapies
The future of cancer treatment and the management of complex inflammatory diseases increasingly lies in combination therapies. nih.govnih.gov This approach, which involves using multiple therapeutic agents that act on different targets or pathways, can lead to enhanced efficacy, reduced drug resistance, and a more durable response. nih.gov
Given that derivatives of this compound can be designed to inhibit key cellular processes like protease activity or protein kinase signaling, they are prime candidates for inclusion in combination regimens. For example, a selective protease inhibitor derived from this scaffold could be combined with a chemotherapy agent. The protease inhibitor could potentially disrupt the tumor microenvironment or inhibit tumor invasion, while the chemotherapeutic agent directly kills cancer cells. In inflammatory diseases, a 4-Methylbenzamidine-based inhibitor could be paired with an anti-inflammatory drug to target different aspects of the inflammatory cascade, potentially leading to a synergistic therapeutic effect. nih.govnih.gov
The rationale for such combinations is to attack a disease from multiple angles, making it more difficult for the disease to develop resistance. Future clinical research will be essential to identify the most effective combination strategies and to determine the optimal dosing and scheduling of these novel inhibitors in conjunction with existing therapies. clinicaltrials.gov
Advancements in Material Science Applications
The utility of 4-Methylbenzamidine and its derivatives extends beyond the realm of medicine into material science. The unique chemical properties of this compound make it a valuable building block for the synthesis of advanced materials with novel functions. nih.gov
A significant area of application is in the synthesis of 1,3,5-triazines. These nitrogen-rich heterocyclic compounds are known for their use in creating advanced functional materials, including coordination polymers and organic electronic devices. acs.org An iron-catalyzed cascade annulation strategy has been developed that uses amidines, such as benzamidine derivatives, to construct structurally diverse 2-aroyl-1,3,5-triazines. This method is noted for its broad functional group compatibility and efficiency. acs.org
The ability to incorporate the 4-methylbenzamidine structure into larger polymeric or crystalline frameworks opens up possibilities for creating materials with tailored electronic, optical, or catalytic properties. Future research in this area may focus on exploring the use of this compound in the development of porous materials for gas storage or separation, novel liquid crystals, or as a component in the synthesis of specialized polymers with enhanced thermal stability or conductivity.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-Methylbenzamidine hydrochloride, and how can they be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, adapting methods used for structurally similar compounds (e.g., 4-Aminobenzamidine dihydrochloride in ), researchers can explore reductive amination of 4-methylbenzonitrile intermediates under acidic conditions. Optimization may include adjusting reaction temperature (e.g., 60–80°C) and using catalysts like palladium on carbon for hydrogenation. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC (as validated in for clonidine hydrochloride) with a C18 column and UV detection at 254 nm.
- X-ray crystallography (as in for 4-Methoxybenzamidinium chloride) to confirm crystal structure and hydrogen-bonding patterns.
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and absence of impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant PPE guidelines ():
- Protective gear : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
- Emergency measures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation ( ).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzyme inhibition kinetics of this compound against trypsin-like proteases?
- Methodological Answer :
- Assay design : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in buffer systems (pH 7.4, 37°C). Monitor inhibition via fluorescence quenching.
- Data analysis : Apply Michaelis-Menten kinetics and Cheng-Prusoff equation to calculate IC₅₀ and Ki values. Include controls for non-specific binding (e.g., bovine serum albumin).
- Structural validation : Perform docking studies using crystallographic data ( ) to map binding interactions .
Q. How can contradictory data on the compound’s stability in aqueous buffers be resolved?
- Methodological Answer :
- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis ( ).
- pH dependence : Test stability across pH 3–10; acidic conditions may reduce hydrolysis ().
- Formulation strategies : Consider lyophilization or encapsulation in hydrogels (as in for metformin) to enhance shelf life .
Q. What advanced strategies can mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE) : Use factorial designs (e.g., central composite design in ) to optimize variables like reagent stoichiometry and agitation speed.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size distribution and residual solvent levels .
Q. How does the methyl substituent in this compound influence its binding affinity compared to unsubstituted benzamidine analogs?
- Methodological Answer :
- Comparative studies : Synthesize and test unsubstituted benzamidine hydrochloride under identical assay conditions (e.g., ’s enzyme inhibition protocols).
- Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions.
- Computational modeling : Perform DFT calculations (as in ) to assess steric/electronic effects of the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
